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molecular formula C7H12OS B8525411 3,5-Dimethyltetrahydrothiopyran-4-one

3,5-Dimethyltetrahydrothiopyran-4-one

Cat. No. B8525411
M. Wt: 144.24 g/mol
InChI Key: MORZTXNWVIEERO-UHFFFAOYSA-N
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Patent
US04894464

Procedure details

A mixture of 2 g. of sodium acetate and 25 ml. of ethanol was saturated with hydrogen sulfide gas. To this was added 7.0 g. (0.063 mole) diisopropenylketone while cooling in an ice bath until the reaction was no longer exothermic. The mixture was stirred at room temperature while passing hydrogen sulfide through the mixture for four hours then allowed to stand overnight. The ethanol and excess H2S were evaporated in vacuo and the residue taken up in ethyl ether, washed in turn with water, potassium carbonate solution, dilute hydrochloric acid, and water again. The ether extracts were dried (Na2SO4) and evaporated to provide 6.8 g. of oil. This was distilled in vacuo through a 10 cm. Vigreaux column to provide 1.67 g. of product, B.P. 83°-86° C./9 mm. which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.063 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[SH2:6].[C:7]([C:10]([C:12]([CH3:14])=[CH2:13])=[O:11])([CH3:9])=[CH2:8]>C(O)C>[CH3:13][CH:12]1[C:10](=[O:11])[CH:7]([CH3:9])[CH2:8][S:6][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Three
Name
Quantity
0.063 mol
Type
reactant
Smiles
C(=C)(C)C(=O)C(=C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2 g
ADDITION
Type
ADDITION
Details
To this was added 7.0 g
CUSTOM
Type
CUSTOM
Details
for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ethanol and excess H2S were evaporated in vacuo
WASH
Type
WASH
Details
washed in turn with water, potassium carbonate solution, dilute hydrochloric acid, and water again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide 6.8 g
DISTILLATION
Type
DISTILLATION
Details
This was distilled in vacuo through a 10 cm
CUSTOM
Type
CUSTOM
Details
Vigreaux column to provide 1.67 g
CUSTOM
Type
CUSTOM
Details
which was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1CSCC(C1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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